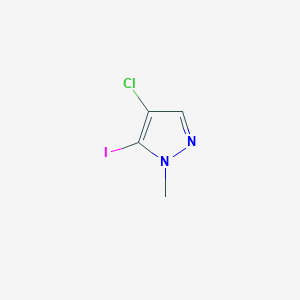
4-Chloro-5-iodo-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-5-iodo-1-methyl-1H-pyrazole” is a chemical compound that is a valuable intermediate for the synthesis of biologically active compounds . It is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “4-Chloro-5-iodo-1-methyl-1H-pyrazole” is characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . The specific positions of the chlorine, iodine, and methyl groups on the pyrazole ring can be determined through detailed structural analysis .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-5-iodo-1-methyl-1H-pyrazole” would depend on its specific structure. For instance, 4-Iodo-1-methyl-1H-pyrazole is a crystal with a melting point of 64°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 4-Chloro-5-iodo-1-methyl-1H-pyrazole derivatives have been synthesized and characterized, providing new insights into the structures and properties of such compounds. This research is pivotal for understanding the chemical and physical properties of these pyrazoles (Wei Zhang, Jianhui Liu, Kun Jin, & Licheng Sun, 2006).
- Studies have also been conducted on the NMR chemical shifts of various N-unsubstituted and N-methyl-pyrazole derivatives, including those with chloro and iodo substituents, to better understand their electronic environments (P. Cabildo, R. Claramunt, & J. Elguero, 1984).
Fungicidal Applications
- Derivatives of 4-Chloro-5-iodo-1-methyl-1H-pyrazole have shown potential as fungicides, particularly against rice sheath blight. This indicates their potential use in agricultural applications to protect crops (H. Chen, Z. Li, & Y. Han, 2000).
Antibacterial Properties
- Certain pyrazole derivatives, including those related to 4-Chloro-5-iodo-1-methyl-1H-pyrazole, have been investigated for their antibacterial properties, suggesting a potential role in pharmaceutical applications (N. P. Rai, V. Narayanaswamy, S. Shashikanth, & P. Arunachalam, 2009).
Crystal Structure Analysis
- Research on the crystal structure of related pyrazole compounds has been conducted, providing valuable information on molecular arrangements and interactions. This is crucial for understanding the properties of these compounds and their potential applications (Cunjin Xu & Yan-Qin Shi, 2011).
Polymerization Studies
- Pyrazole-based compounds, similar to 4-Chloro-5-iodo-1-methyl-1H-pyrazole, have been used as agents in polymerization studies, demonstrating their utility in the field of materials science (J. Gardiner, I. Martinez‐Botella, Thomas M. Kohl, et al., 2017).
DNA Binding Studies
- Some pyrazole derivatives have been studied for their ability to bind with DNA. This suggests potential applications in biochemical research and drug development (R. Jadeja, S. Parihar, K. Vyas, & V. Gupta, 2012).
Wirkmechanismus
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It is known that pyrazole derivatives can act as inhibitors or activators of their target proteins, depending on the specific structure of the compound .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound is likely to be soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . This could potentially affect its bioavailability.
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5-iodo-1-methyl-1H-pyrazole. For instance, the compound is stable under normal temperature and pressure . It should be stored under inert gas (nitrogen or argon) at 2-8°c . Prolonged or frequent exposure to the compound should be avoided, and it should be handled with protective gloves and goggles .
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-Chloro-5-iodo-1-methyl-1H-pyrazole” could involve further exploration of its synthesis methods and applications. For instance, there is potential for the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this class of compounds .
Eigenschaften
IUPAC Name |
4-chloro-5-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClIN2/c1-8-4(6)3(5)2-7-8/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAIJQPDBMCIMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)
![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)
![4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2355100.png)
![Tert-butyl 4-(5,6,7,8-tetrahydro[1,8]naphthyridine-2-yl)butylcarbamate](/img/structure/B2355101.png)
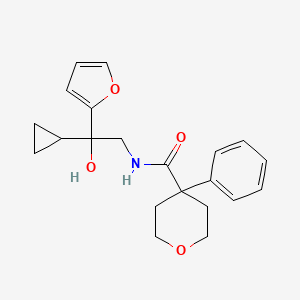
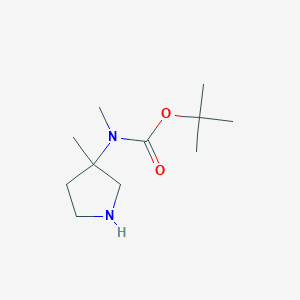

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355109.png)
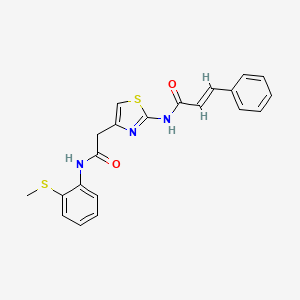
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2355112.png)
![N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2355113.png)
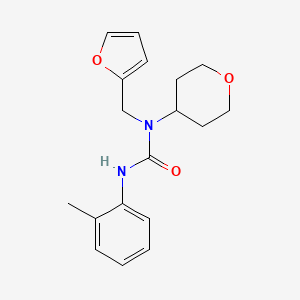
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2355118.png)
